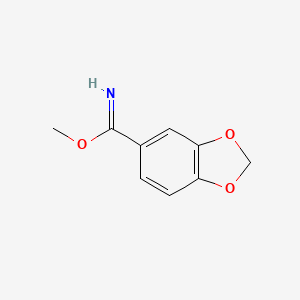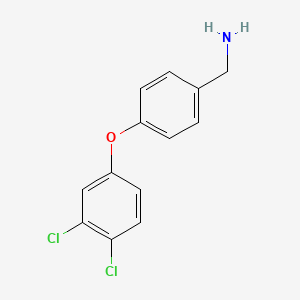
Methyl 1,3-benzodioxole-5-carboximidate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 1,3-benzodioxole-5-carboximidate is an organic compound with the molecular formula C9H9NO3 It is a derivative of benzodioxole, a heterocyclic compound containing a methylenedioxy functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Methyl 1,3-benzodioxole-5-carboximidate can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as thionyl chloride or oxalyl chloride. This reaction produces the corresponding methyl ester, which can then be converted to the carboximidate using reagents like hydroxylamine .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up can be applied. This typically involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 1,3-benzodioxole-5-carboximidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboximidate group to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the benzodioxole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
Methyl 1,3-benzodioxole-5-carboximidate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials and catalysts.
Biology: The compound’s derivatives have shown potential as inhibitors of specific enzymes, making them useful in studying biological pathways and developing new drugs
Mecanismo De Acción
The mechanism of action of methyl 1,3-benzodioxole-5-carboximidate involves its interaction with specific molecular targets. For example, some derivatives act as inhibitors of cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. These compounds can bind to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins . Other derivatives may interact with different molecular targets, depending on their specific structure and functional groups.
Comparación Con Compuestos Similares
Methyl 1,3-benzodioxole-5-carboximidate can be compared with other similar compounds, such as:
1,3-Benzodioxole: The parent compound, which lacks the carboximidate group.
1,3-Benzodioxole-5-carboxylic acid: The carboxylic acid derivative, which can be converted to the carboximidate.
Methyl 1,3-benzodioxole-5-carboxylate: The methyl ester derivative, which is an intermediate in the synthesis of the carboximidate.
Propiedades
Fórmula molecular |
C9H9NO3 |
|---|---|
Peso molecular |
179.17 g/mol |
Nombre IUPAC |
methyl 1,3-benzodioxole-5-carboximidate |
InChI |
InChI=1S/C9H9NO3/c1-11-9(10)6-2-3-7-8(4-6)13-5-12-7/h2-4,10H,5H2,1H3 |
Clave InChI |
ALTMWZDITXGLTI-UHFFFAOYSA-N |
SMILES canónico |
COC(=N)C1=CC2=C(C=C1)OCO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-Chloro-4-(trifluoromethyl)phenyl]ethanol](/img/structure/B13883803.png)












